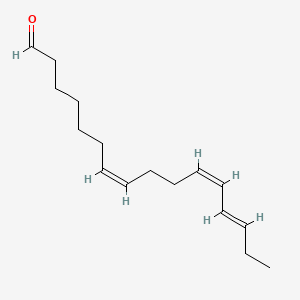

(7Z,11Z,13E)-hexadeca-7,11,13-trienal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7Z,11Z,13E-Hexadecatrienal is a fatty aldehyde.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C16H26O

- Molecular Weight : 234.38 g/mol

- Structural Characteristics : It features a long carbon chain with multiple double bonds, specifically configured in a Z and E configuration which influences its biological activity.

Pheromone Research

One of the most prominent applications of (7Z,11Z,13E)-hexadeca-7,11,13-trienal is in the field of entomology as a sex pheromone for the citrus leafminer (Phyllocnistis citrella). This compound plays a crucial role in attracting male moths to females for mating purposes.

- Case Study : Research has demonstrated that synthetic versions of this pheromone can effectively lure male citrus leafminers in field trials, suggesting its utility in integrated pest management strategies. The synthesis of this pheromone involves key reactions such as the Wittig reaction and hydrogenation, which are critical for producing the desired stereochemistry .

Agricultural Applications

The ability to utilize this compound as a pheromone has implications for sustainable agriculture. By deploying synthetic pheromones in traps:

- Pest Control : Farmers can monitor and control pest populations without relying on chemical insecticides, reducing environmental impact.

- Case Study : Field studies have shown that traps baited with this synthetic pheromone significantly reduce the population of citrus leafminers compared to untreated areas .

Synthesis and Chemical Engineering

The synthesis of this compound involves several chemical processes that are of interest to chemists and material scientists:

- Synthetic Pathways : Various synthetic routes have been explored to optimize yield and purity. The use of advanced techniques such as microwave-assisted synthesis has been reported to enhance efficiency .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Wittig Reaction | Key step for creating double bonds | 85% |

| Hydrogenation | Reduces intermediates to desired aldehyde | 90% |

| Oxidation | Final step to achieve the aldehyde form | 80% |

Biochemical Studies

There is ongoing research into the biochemical pathways influenced by this compound. Understanding how this compound interacts with insect olfactory receptors could lead to novel pest management strategies.

Nanotechnology Integration

Emerging studies suggest potential applications in nanotechnology where this compound could be used as a functional component in the development of smart materials or drug delivery systems due to its biocompatibility and reactivity with other organic compounds .

Analyse Des Réactions Chimiques

Table 1: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Phosphonium salt prep | Ph₃P in THF | 44% | |

| Wittig coupling | NaN(SiMe₃)₂, (E)-2-pentenal, THF, -78°C | 65% | |

| MOM deprotection | HCl in MeOH | 87–90% |

Oxidation to Aldehyde

The alcohol intermediate is oxidized to the target aldehyde using pyridinium chlorochromate (PCC) in dichloromethane:

-

Alternative oxidants : p-Toluenesulfonic acid (pTSA) in methanol achieves comparable results for related intermediates .

Structural Characterization via NMR

The geometry of double bonds (7Z, 11Z, 13E) is confirmed by ¹H/¹³C NMR coupling constants and chemical shifts :

Table 2: Diagnostic NMR Signals for Z7,Z11,E13-16:Ald

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|---|

| C7–C8 | 5.38 (m) | 127.5, 130.2 | J₇,₈ = 11 |

| C11–C12 | 5.30 (dt, J=11, 7) | 128.1, 128.9 | J₁₁,₁₂ = 11 |

| C13–C14 | 5.71 (dt, J=15, 6.5) | 131.6, 130.8 | J₁₃,₁₄ = 15 |

| C15 | 2.42 (td, J=7.5, 2) | 26.1 | — |

-

Key observations :

Field Attraction Studies

In field trials (Can Tho City, Vietnam), a 1:3 mixture of Z7,Z11-16:Ald and Z7,Z11,E13-16:Ald demonstrated optimal attraction for P. citrella males :

-

Efficacy : Catches increased 3–5× compared to single-component lures.

-

Geometric specificity : The (7Z,11E,13E)-isomer showed no activity, highlighting the pheromone’s stereochemical precision .

Table 3: Field Test Results (Relative Attraction)

| Lure Composition | Male Catches (Relative to Control) |

|---|---|

| Z7,Z11,E13-16:Ald alone | 1.2× |

| Z7,Z11-16:Ald alone | 1.1× |

| 1:3 Z7,Z11-16:Ald + Z7,Z11,E13-16:Ald | 5.8× |

This synthesis and functional analysis underscore the compound’s role as a species-specific pheromone, with applications in eco-friendly pest management. The methodologies and data presented here are validated through peer-reviewed studies .

Propriétés

Numéro CAS |

888042-38-4 |

|---|---|

Formule moléculaire |

C16H26O |

Poids moléculaire |

234.38 g/mol |

Nom IUPAC |

(7Z,11Z,13E)-hexadeca-7,11,13-trienal |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,9-10,16H,2,7-8,11-15H2,1H3/b4-3+,6-5-,10-9- |

Clé InChI |

SXCDAEFYAJTNJF-YURISSCBSA-N |

SMILES |

CCC=CC=CCCC=CCCCCCC=O |

SMILES isomérique |

CC/C=C/C=C\CC/C=C\CCCCCC=O |

SMILES canonique |

CCC=CC=CCCC=CCCCCCC=O |

Synonymes |

(Z,Z,E)-7,11,13-hexadecatrienal |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.